molecular formula C18H16F3NO2 B5860277 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B5860277
M. Wt: 335.3 g/mol
InChI Key: DHFOCWUBMFNOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of glutamate transport inhibitors. It is a potent and selective inhibitor of excitatory amino acid transporter subtype 1 (EAAT1), which is also known as glutamate transporter 3 (GLT-1). EAAT1 is responsible for the clearance of glutamate from the extracellular space in the brain, and its dysfunction has been linked to various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.

Mechanism of Action

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide acts as a non-competitive inhibitor of EAAT1 by binding to the transporter protein and preventing the uptake of glutamate from the extracellular space. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage. However, the inhibition of EAAT1 by 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can also lead to a decrease in glutamate release from astrocytes, which can have neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It can reduce glutamate uptake in astrocytes and neurons, increase extracellular glutamate levels, and induce excitotoxicity in neuronal cultures. 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide on neuronal function and survival are still unclear.

Advantages and Limitations for Lab Experiments

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, which allows for the specific modulation of glutamate transport in vitro and in vivo. 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is also stable and can be easily synthesized in large quantities. However, 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has some limitations as well. It can induce excitotoxicity and neuronal damage at high concentrations, which can complicate the interpretation of experimental results. Moreover, the long-term effects of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide on neuronal function and survival are still unclear, which can limit its use in certain experimental settings.

Future Directions

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has several potential future directions for research. It can be used to study the role of EAAT1 in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can also be used to develop new therapeutic strategies for these disorders by targeting glutamate transport. Moreover, 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can be used to study the physiological and pathological functions of glutamate in the brain, which can provide insights into the mechanisms of neuronal communication and plasticity. Finally, 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide can be used to develop new tools and techniques for studying the structure and function of EAAT1 and other glutamate transporters.

Synthesis Methods

The synthesis of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves several steps, starting from the reaction of 3-(trifluoromethyl)benzaldehyde with 4-aminophenylacetone to form the intermediate 4-(3-(trifluoromethyl)phenyl)-4-oxobutanamide. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide. The synthesis of 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been described in detail in several research articles.

Scientific Research Applications

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to be effective in reducing glutamate-induced excitotoxicity in vitro and in vivo, which is a common mechanism of neuronal damage in various neurological disorders. 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Moreover, 4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has been used as a tool compound to study the role of EAAT1 in various physiological and pathological processes.

properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c1-12-5-7-13(8-6-12)16(23)9-10-17(24)22-15-4-2-3-14(11-15)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFOCWUBMFNOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

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